H₂ vs. H₁ Receptor Selectivity: 2-Aminohistamine vs. Histamine in Guinea-Pig Isolated Tissue
2-Aminohistamine (compound I) demonstrated preferential H₂ receptor stimulation with substantially reduced H₁ receptor activity relative to histamine, as assessed in isolated guinea-pig ileum and gall-bladder motility assays. In contrast, histamine activates both H₁ and H₂ receptors non-selectively. The 2-amino substituent is the critical structural determinant responsible for this shift in receptor subtype selectivity [1]. Further comparative studies confirmed that the reduction in potency caused by 2-amino substitution is most pronounced at H₁ receptors, establishing 2-aminohistamine as a biased H₂-preferring agonist within the imidazole series [2].
| Evidence Dimension | Receptor subtype selectivity (H₂ vs. H₁ functional activity ratio) |
|---|---|
| Target Compound Data | Greater H₂ than H₁ receptor stimulating activity (qualitatively determined by differential tissue responses) |
| Comparator Or Baseline | Histamine: non-selective H₁/H₂ agonist (equipotent at both subtypes in isolated tissue) |
| Quantified Difference | 2-Amino substitution selectively attenuates H₁ receptor potency without abolishing H₂ agonism; qualitative shift from dual agonism to H₂-preferring profile |
| Conditions | Isolated guinea-pig ileum (H₁-mediated contraction) and gall-bladder motility (H₂-mediated relaxation); cat gastric acid secretion assay |
Why This Matters
For researchers seeking to isolate H₂ receptor-mediated responses without confounding H₁ activation, 2-aminohistamine provides a functional selectivity advantage over native histamine.
- [1] Morini G, Chiavarini M, Bordi F, Plazzi PV, Vitali F, Impicciatore M. Imidazolic H2-agonists: importance of 2-amino substitution for pharmacological activity. Boll Soc Ital Biol Sper. 1984 Apr 30;60(4):789-95. PMID: 6234008. View Source
- [2] Impicciatore M, Morini G, Chiavarini M, Plazzi PV, Bordi F, Vitali F. Pharmacological activities of two new histamine analogs. Agents Actions. 1986 Apr;18(1-2):134-6. doi: 10.1007/BF01988003. PMID: 2942012. View Source
